molecular formula C12H13N B13574925 1-(2,3-dihydro-1H-inden-1-yl)prop-2-yn-1-amine

1-(2,3-dihydro-1H-inden-1-yl)prop-2-yn-1-amine

Cat. No.: B13574925
M. Wt: 171.24 g/mol
InChI Key: IFTXHIPDAPWSQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydro-1H-inden-1-yl)prop-2-yn-1-amine is a chemical compound with the molecular formula C12H13N It is known for its unique structure, which includes an indene moiety and a propynylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-inden-1-yl)prop-2-yn-1-amine typically involves the reaction of 2,3-dihydro-1H-indene with propargylamine under specific conditions. One common method includes:

    Starting Materials: 2,3-dihydro-1H-indene and propargylamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The base deprotonates the propargylamine, which then undergoes nucleophilic substitution with 2,3-dihydro-1H-indene to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above laboratory methods to ensure higher yields and purity, along with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-inden-1-yl)prop-2-yn-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propynylamine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Various nucleophiles in the presence of a base or catalyst.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Compounds with different functional groups replacing the propynylamine group.

Scientific Research Applications

1-(2,3-dihydro-1H-inden-1-yl)prop-2-yn-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-1-yl)prop-2-yn-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-dihydro-1H-inden-1-yl)prop-2-yn-1-amine hydrochloride
  • ®-N-(Prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine methanesulfonate
  • 1-(Prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol

Uniqueness

This compound is unique due to its specific structural features, which confer distinct reactivity and potential biological activities. Its combination of an indene moiety and a propynylamine group makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

1-(2,3-dihydro-1H-inden-1-yl)prop-2-yn-1-amine

InChI

InChI=1S/C12H13N/c1-2-12(13)11-8-7-9-5-3-4-6-10(9)11/h1,3-6,11-12H,7-8,13H2

InChI Key

IFTXHIPDAPWSQP-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1CCC2=CC=CC=C12)N

Origin of Product

United States

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